Perfluoro(butylcyclohexane)

Descripción general

Descripción

Perfluoro(butylcyclohexane) is a compound that belongs to the class of perfluorinated cyclobutyl ethers. These compounds are characterized by their resistance to thermal and chemical degradation, making them useful in various industrial applications. The synthesis of perfluorinated compounds often involves the use of perfluorocyclobutene as a precursor, which can be transformed into a variety of perfluorinated structures through different chemical reactions .

Synthesis Analysis

The synthesis of perfluorinated compounds, including perfluoro(butylcyclohexane), typically involves several steps, starting from simpler precursors. For instance, the synthesis of perfluoro[2.2]paracyclophane, a related compound, was achieved from 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene through a reaction with zinc in acetonitrile . Similarly, perfluorocyclobutane aromatic polyethers were synthesized through a high-yield process involving the formation of an aryl Grignard reagent and subsequent reactions leading to the desired fluoropolymer . These methods demonstrate the complexity and multi-step nature of synthesizing perfluorinated cyclobutyl ethers.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is often complex due to the presence of multiple fluorine atoms. For example, the molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) was studied using gas-phase electron diffraction, revealing a boat conformation with independent orientations of the -CF3 groups . This detailed analysis of molecular structure is crucial for understanding the physical and chemical properties of perfluorinated compounds.

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions. For instance, the electrochemical fluorination of methyl cyclohexen-2-ylbutyrate led to the formation of perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) and its cyclization product . Additionally, the synthesis of perfluorobicyclic ethers involved the electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters, demonstrating the versatility of perfluorinated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by their molecular structure. For example, the introduction of polyhedral oligomeric silsesquioxane (POSS) into perfluorocyclobutyl (PFCB) polymers resulted in lower glass transition temperatures and step-wise decomposition as observed in thermal analysis . The presence of perfluoroalkyl groups also affects the reactivity and stability of the compounds, as seen in the synthesis of organofluorine compounds using the perfluoro-t-butyl anion . These properties are essential for the application of perfluorinated compounds in areas such as materials science and chemical engineering.

Aplicaciones Científicas De Investigación

1. Removal of PFAS from Contaminated Soil and Water

- Methods of Application : The paper reviews the recent emerging technologies for the degradation or sorption of PFAS to treat contaminated soil and water. It highlights the mechanisms involved in removing these persistent contaminants at a molecular level .

- Results or Outcomes : Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .

2. Defluorination of PFAS in Drinking Water Supplies

- Application Summary : The removal of PFAS from drinking water supplies is crucial to protect the public from their health hazards .

- Methods of Application : The study investigated rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process .

- Results or Outcomes : Defluorination rates followed pseudo first-order kinetics ranging from 0.0003 to 0.1604 min −1. Defluorination was faster and less subject to the effects of pH and dissolved oxygen (O 2) concentrations than lower energy systems, likely due to the greater number of hydrated electrons (e aq−) produced .

3. Oxygen Carrier in Oxycyte

- Application Summary : Perfluoro(butylcyclohexane) is a component of the empirical therapeutic oxygen carrier called Oxycyte . It is designed to enhance oxygen delivery to damaged tissues .

- Methods of Application : Oxycyte is a perfluorocarbon (PFC) product composed of submicron particles of perfluoro(t-butylcyclohexane) in a 60% w/v concentration with an egg phospholipid emulsifier .

- Results or Outcomes : Tenex claims that Oxycyte can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion, making it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

4. Low Surface Energy Coatings

- Application Summary : Functional perfluoropolyethers, functional (meth)acrylate oligomers, and their applications in low surface energy coatings are areas of special attention .

- Methods of Application : The book chapter provides an overview of fluorinated monomers, building blocks, oligomers, and polymers, their industrial production, and some of their applications .

- Results or Outcomes : The unique properties of fluoropolymers, including perfluoro(butylcyclohexane), are due to the fact that the polymer backbone is formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds . These properties result in increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties .

5. Imaging Agent

- Application Summary : Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties which, when used with oxygen, serve a dual role of healing the tissue as well as imaging . A similar compound, perfluoro-butane, is already used for ultrasound imaging .

- Methods of Application : The compound is used as a contrast agent in medical imaging due to its biocompatibility and half-life .

- Results or Outcomes : The use of Perfluoro(butylcyclohexane) in imaging has shown promising results due to its ability to dissolve gases and its biocompatibility .

6. Non-Stick Coatings

- Application Summary : Perfluoro(butylcyclohexane) and related compounds are commonly used in consumer products as non-stick coatings . They are also used in low surface energy coatings .

- Methods of Application : The compounds are applied to the surface of cooking utensils and other products to provide non-stick properties .

- Results or Outcomes : The use of these compounds in non-stick coatings has been successful due to their low surface energy, providing non-stick properties, low coefficient of friction, self-lubricating effects, and lower solubility in hydrocarbons .

Safety And Hazards

Direcciones Futuras

Perfluoroalkyl and polyfluoroalkyl substances (PFAS), including Perfluoro(butylcyclohexane), are of increasing regulatory concern due to their high persistence and potential impacts on human and environmental health . Research is ongoing to develop sustainable alternatives for removing PFAS from contaminated soil and water . The perfluorocarbons market, including perfluoro(butylcyclohexane), is expected to grow at a compound annual growth rate of 4.2% during the forecast period, reaching US$ 4.77 Bn by 2029 .

Propiedades

IUPAC Name |

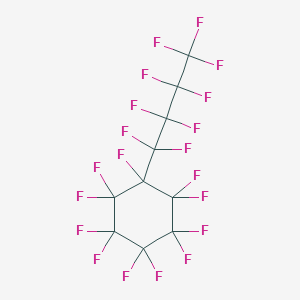

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluoro(nonafluorobutyl)cyclohexane | |

CAS RN |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.